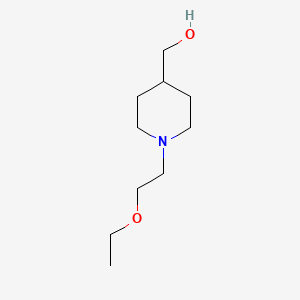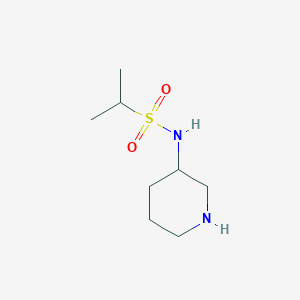![molecular formula C12H20ClN B1457346 [4-(2-Méthylbutan-2-yl)phényl]méthanamine chlorhydrate CAS No. 1423029-52-0](/img/structure/B1457346.png)
[4-(2-Méthylbutan-2-yl)phényl]méthanamine chlorhydrate
Vue d'ensemble
Description
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des Matériaux
En science des matériaux, les propriétés structurelles de ce composé présentent un intérêt. Les chercheurs peuvent étudier l'interaction du composé avec divers matériaux pour développer de nouveaux composites ou revêtements qui pourraient améliorer la durabilité des matériaux ou conférer des propriétés supplémentaires telles qu'une résistance accrue aux produits chimiques ou à la température .
Synthèse Chimique
Ce produit chimique sert de brique de base dans la synthèse de molécules plus complexes. Son groupe amine réactif permet la création d'une large gamme de dérivés, qui peuvent être utilisés pour explorer de nouvelles réactions ou voies en chimie synthétique .
Études Biologiques
L'activité biologique du [4-(2-Méthylbutan-2-yl)phényl]méthanamine chlorhydrate fait l'objet d'une enquête. Il peut interagir avec des récepteurs biologiques ou des enzymes, fournissant des informations sur le développement de nouveaux agents thérapeutiques ou la compréhension des voies biologiques .
Développement de Méthodes Analytiques
Les chimistes analystes utilisent ce composé pour développer de nouvelles méthodes analytiques. En raison de sa structure chimique unique, il peut être utilisé comme analyte cible dans le développement de méthodes, ce qui permet d'établir des protocoles pour la détection et la quantification de composés similaires .
Sécurité et Toxicologie
La recherche sur la sécurité et la toxicologie est cruciale pour tout composé chimique. Le profil de sécurité du composé, y compris ses mentions de danger et ses mesures de précaution, est soigneusement étudié afin de comprendre ses effets sur la santé et l'environnement .
Nanotechnologie
En nanotechnologie, les chercheurs peuvent explorer l'utilisation du This compound dans la création de dispositifs ou de capteurs à l'échelle nanométrique. Sa structure moléculaire pourrait être essentielle dans la conception de composants à l'échelle nanométrique .
Science de l'Environnement
Les scientifiques de l'environnement pourraient enquêter sur la façon dont ce composé interagit avec les facteurs environnementaux. Les études pourraient inclure ses produits de dégradation, sa persistance dans divers écosystèmes et son impact potentiel sur la flore et la faune .
Analyse Biochimique
Biochemical Properties
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific receptors and enzymes, modulating their activity and affecting biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby altering the rate of biochemical reactions .
Cellular Effects
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cellular function .
Molecular Mechanism
At the molecular level, [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. The compound may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s activity and effects on cellular function .
Transport and Distribution
The transport and distribution of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to specific proteins or accumulate in certain cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s localization and activity within cells .
Propriétés
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNAJAXFURBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


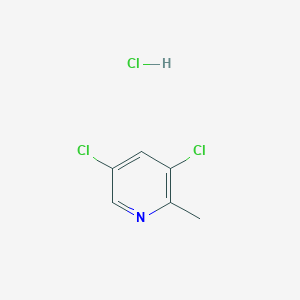
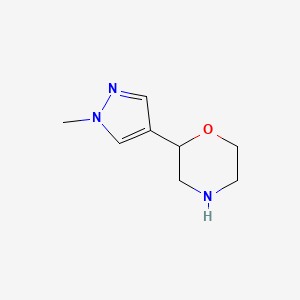
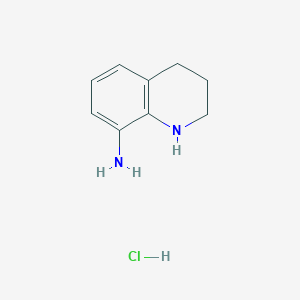

![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
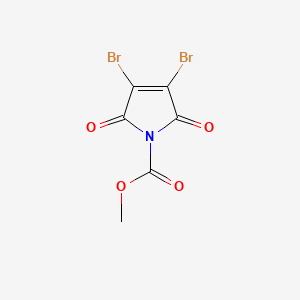
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)




